methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is a heterocyclic organic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom This specific compound is characterized by its unique structure, which includes an ester functional group at the 4-position of the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate can be achieved through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of the oxazoline intermediate, which can then be oxidized to the oxazole .
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow chemistry techniques. These methods allow for the continuous synthesis of oxazolines and their subsequent oxidation to oxazoles under controlled conditions. The use of manganese dioxide (MnO2) as an oxidizing agent in a packed reactor is a common approach .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, or CuBr2/DBU.
Reduction: LiAlH4 or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed
Oxidation: Formation of the oxazole ring.
Reduction: Conversion to the corresponding alcohol.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate has several applications in scientific research:
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-hydroxyethyl)-2-(4-hydroxybenzyl)-oxazole-4-carboxylate: Another oxazole derivative with similar structural features.
2-Ethyl-4,5-dihydro-1,3-oxazole: Lacks the ester functional group but shares the core oxazole structure.
Uniqueness
Methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate is unique due to its ester functional group, which imparts specific reactivity and potential biological activity. This distinguishes it from other oxazole derivatives and makes it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-ethyl-4,5-dihydro-1,3-oxazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQDXDYUKGBAHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(CO1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601185588 | |
Record name | 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-68-4 | |
Record name | 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443980-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Oxazolecarboxylic acid, 2-ethyl-4,5-dihydro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601185588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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